Dibenzyloxybenzaldehyde
Description
3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9) is an aromatic aldehyde derivative with the molecular formula C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol . Structurally, it features a benzaldehyde core substituted with two benzyloxy groups at the 3- and 4-positions. This compound is commercially available as an off-white powder with a melting point of 91–94°C and is sparingly soluble in chloroform and ethyl acetate . It is widely employed in organic synthesis, particularly in the preparation of homoisoflavonoids, porphyrins, and pharmaceutical intermediates .
Properties
CAS No. |
5779-91-9 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,3-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C21H18O3/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI Key |
RBNBFXRIYVDZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 3,5-dibenzyloxy isomer has a lower melting point (82°C vs. 91–94°C) due to reduced molecular symmetry compared to the 3,4-isomer .
Reactivity in Organic Reactions
Catalytic Reactions
In metal-organic framework (MOF)-catalyzed allylboration and propargylation reactions, 3,5-dibenzyloxybenzaldehyde showed significantly lower reactivity (<5% conversion) compared to 4-methoxybenzaldehyde (95% conversion) due to steric hindrance from the 3,5-substituents . Homogeneous catalysts (e.g., Cr(acac)₃) achieved higher yields (93%) for the 3,5-isomer, highlighting diffusion limitations in heterogeneous systems .
Condensation and Hydrogenation
3,4-Dibenzyloxybenzaldehyde reacts with 4-chromanones under acidic conditions to form 3-benzylidene-4-chromanones (yields: 70–88%), a key step in synthesizing antiangiogenic homoisoflavonoids . In contrast, 4-benzyloxybenzaldehyde requires harsher conditions for similar transformations, reflecting electronic differences due to substituent positioning .
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